molecular formula C11H16N2O2 B8504112 N-(2-Hydroxyphenyl)-N',N'-diethylurea

N-(2-Hydroxyphenyl)-N',N'-diethylurea

Cat. No.: B8504112
M. Wt: 208.26 g/mol
InChI Key: QHBVEFVZQUQWJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Hydroxyphenyl)-N',N'-diethylurea is a substituted urea derivative characterized by a 2-hydroxyphenyl group attached to one nitrogen atom of the urea core and two ethyl groups bonded to the adjacent nitrogen. Its molecular formula is C₁₁H₁₆N₂O₂, with a molecular weight of 208.3 g/mol (calculated). Urea derivatives are widely studied for applications ranging from pharmaceuticals to agrochemicals due to their structural versatility and tunable properties .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

1,1-diethyl-3-(2-hydroxyphenyl)urea

InChI

InChI=1S/C11H16N2O2/c1-3-13(4-2)11(15)12-9-7-5-6-8-10(9)14/h5-8,14H,3-4H2,1-2H3,(H,12,15)

InChI Key

QHBVEFVZQUQWJG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)NC1=CC=CC=C1O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The biological and chemical properties of urea derivatives are heavily influenced by substituents. Below is a comparative analysis of N-(2-Hydroxyphenyl)-N',N'-diethylurea with key analogues:

Table 1: Comparative Analysis of Urea Derivatives
Compound Name Substituents Molecular Weight Key Applications/Activities References
This compound 2-Hydroxyphenyl, Diethyl 208.3 Potential antioxidant/herbicide
N',N'-Dimethyl-N-(2-hydroxyphenyl)urea 2-Hydroxyphenyl, Dimethyl 180.2 Herbicide transformation (via laccase)
Dironyl (Ergoline-derived diethylurea) Ergoline moiety, Diethyl - Prolactin inhibition (intermediate efficacy)
Benzoyl-N,N'-diethylurea Benzoyl, Diethyl - Anticancer activity (MCF7 cell line)
N-(6-Purinyl)-N',N'-diethylurea Purine, Diethyl - Weak antineoplastic action
Fluometuron 3-Trifluoromethylphenyl, Dimethyl 232.2 Herbicide (cotton/soybean crops)

Key Differences and Trends

In contrast, 3-trifluoromethylphenyl in fluometuron improves herbicidal activity by resisting metabolic degradation .

Applications

  • Pharmaceuticals : Ergoline-derived diethylureas like Dironyl exhibit prolactin-inhibiting properties, whereas the purine-linked diethylurea showed only weak antineoplastic activity .
  • Agrochemicals : The hydroxyl group in this compound may facilitate enzymatic degradation (e.g., by laccase in wastewater treatment), similar to N',N'-dimethyl-N-(2-hydroxyphenyl)urea .

Physicochemical Properties Hydrogen Bonding: The 2-hydroxyphenyl group increases polar surface area, improving water solubility compared to non-polar analogues like N,N-dibutyl-N'-(2,6-dimethylphenyl)urea (logP = 3.46) .

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